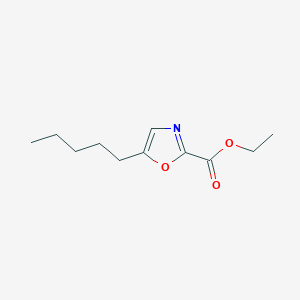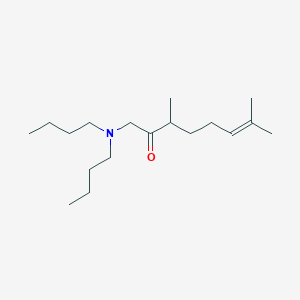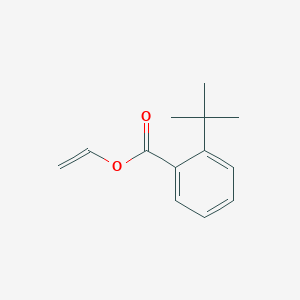
Ethenyl 2-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl 2-tert-butylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethenyl group (−CH=CH2) attached to the ester functional group of 2-tert-butylbenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenyl 2-tert-butylbenzoate can be synthesized through the esterification of 2-tert-butylbenzoic acid with ethenol (vinyl alcohol). The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl 2-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 2-tert-butylbenzoic acid or 2-tert-butylbenzaldehyde.
Reduction: Formation of 2-tert-butylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethenyl 2-tert-butylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethenyl 2-tert-butylbenzoate involves its interaction with various molecular targets and pathways. The ethenyl group can participate in polymerization reactions, forming long-chain polymers. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems or chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl acetate: Similar in structure but with an acetate group instead of a benzoate group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of an ethenyl group.
tert-Butyl benzoate: Similar ester structure but without the ethenyl group.
Uniqueness
Ethenyl 2-tert-butylbenzoate is unique due to the presence of both the ethenyl and tert-butyl groups, which impart distinct chemical properties and reactivity. The combination of these groups makes it a versatile compound for various applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
87323-75-9 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
ethenyl 2-tert-butylbenzoate |
InChI |
InChI=1S/C13H16O2/c1-5-15-12(14)10-8-6-7-9-11(10)13(2,3)4/h5-9H,1H2,2-4H3 |
InChI-Schlüssel |
ZBVWCAOHSBLHRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1C(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
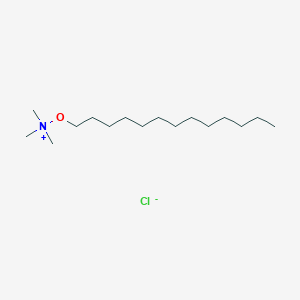
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)

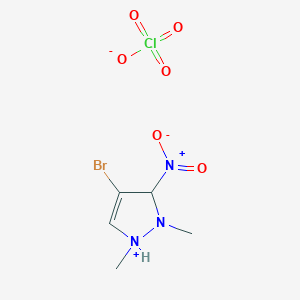
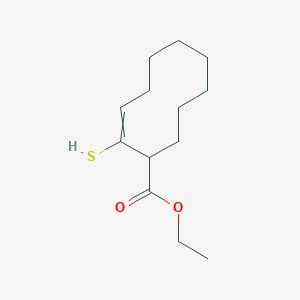
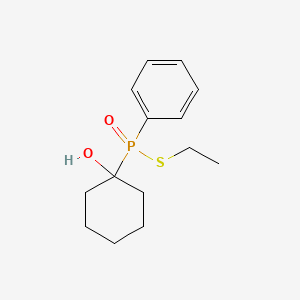
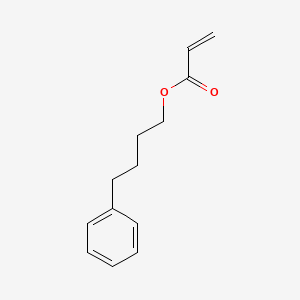
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)

